N-(2-cyclohex-1-en-1-ylethyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
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Description
N-(2-cyclohex-1-en-1-ylethyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H32N4OS and its molecular weight is 424.61. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Structural Analysis
- Preparation and Structure of Pyrrolo- and Isoindoloquinazolinones : Aroylpropionic acids react with certain aminocarboxamides to yield pyrroloquinazolinones and methylene-bridged derivatives. These compounds retain their starting configurations, and their structures, including ring annelations, are established via NMR spectroscopy (Sohár et al., 2004).
- Synthesis of Fused Quinoline Derivatives : Compounds synthesized through the reaction of cyclohexan-1,3-dione with various derivatives have shown inhibitory activities against cancer cell lines, highlighting the potential for anticancer agent development (Mohareb et al., 2022).
Biological Activities and Potential Applications
- Antimicrobial and Antifungal Activities : Certain derivatives, such as polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine, have been synthesized and evaluated for antibacterial and antifungal activities, showing significant potential as antimicrobial agents (Hafez et al., 2015).
- Antineoplastic Properties : Benzo[H]quinazoline derivatives have been synthesized and studied for their antineoplastic and antimonoamineoxidase properties, suggesting potential applications in cancer therapy (Markosyan et al., 2010).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c29-23(25-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-26-22-20-8-4-5-9-21(20)27-24(30)28-22/h4-6,8-9,18-19H,1-3,7,10-16H2,(H,25,29)(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFAECHDVGOFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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